molecular formula C18H16N4O4 B2924646 N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide CAS No. 2034376-10-6

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide

Cat. No. B2924646
CAS RN: 2034376-10-6
M. Wt: 352.35
InChI Key: AXPWHCSRVYNLLU-UHFFFAOYSA-N
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Description

“N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide” is a compound that has been studied for its potential therapeutic applications . It is a derivative of 4-oxobenzo[d]1,2,3-triazin, which has been synthesized and evaluated as a potential anti-Alzheimer agent .


Synthesis Analysis

The synthesis of this compound involves the creation of novel 4-oxobenzo[d]1,2,3-triazin derivatives bearing a pyridinium moiety . These derivatives were synthesized and screened against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with most of the synthesized compounds showing good inhibitory activity against AChE .


Molecular Structure Analysis

The molecular structure of this compound is derived from 4-oxobenzo[d]1,2,3-triazin, with additional functional groups attached to it . The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the formation of the 4-oxobenzo[d]1,2,3-triazin core and the attachment of the pyridinium moiety . The exact reactions and conditions used would depend on the specific synthesis protocol.

Scientific Research Applications

Alzheimer’s Disease Treatment

This compound has been evaluated for its efficacy as an anti-Alzheimer agent. It has shown inhibitory activity against acetylcholinesterase (AChE), which is a key enzyme involved in the progression of Alzheimer’s disease . The inhibition of AChE helps increase the levels of acetylcholine, potentially improving cognitive function in Alzheimer’s patients.

Neuroprotective Effects

Studies have indicated that derivatives of this compound may have neuroprotective activities. This is particularly significant in protecting neuronal cells against oxidative stress, which is a contributing factor in neurodegenerative diseases .

Inhibition of Butyrylcholinesterase

Apart from AChE, the compound has also been screened for its inhibitory activity against butyrylcholinesterase (BuChE). While BuChE’s role in Alzheimer’s is less understood, its inhibition could complement AChE inhibitors in therapeutic strategies .

Mixed-Type Inhibition Mode

The kinetic study of the compound revealed that it exhibits a mixed-type inhibition mode against AChE. This suggests that the compound can interact with both the catalytic and peripheral sites of the enzyme, which may enhance its inhibitory potency .

Molecular Modeling and Dynamics

Molecular modeling and dynamic studies have been performed on this compound to understand its interaction with cholinesterase enzymes. These studies are crucial for the rational design of more effective derivatives for therapeutic use .

Potential for Derivative Synthesis

The structure of this compound allows for the synthesis of various derivatives, which can be tailored for specific inhibitory activities against neurological targets. This opens up possibilities for developing a range of therapeutic agents .

Mechanism of Action

Target of Action

The primary target of this compound is acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter involved in memory and learning. Inhibition of these enzymes can increase the concentration of acetylcholine in the brain, which may be beneficial in conditions like Alzheimer’s disease .

Mode of Action

The compound interacts with both AChE and BuChE, exhibiting inhibitory activity. It appears to inhibit AChE in a mixed-type inhibition mode , interacting with both the catalytic site and peripheral anionic site of the AChE active site . This dual interaction may enhance the compound’s inhibitory effect.

Biochemical Pathways

The compound’s action primarily affects the cholinergic pathway . By inhibiting AChE and BuChE, it prevents the breakdown of acetylcholine, leading to an increased concentration of this neurotransmitter in the synaptic cleft. This can enhance cholinergic transmission, potentially improving cognitive function in conditions like Alzheimer’s disease .

Pharmacokinetics

Similar compounds have been noted for their resistance to metabolic processes like o-glucuronidation , which could potentially enhance the bioavailability of this compound.

Result of Action

The primary molecular effect of the compound’s action is the increased concentration of acetylcholine in the brain due to the inhibition of AChE and BuChE . This can lead to enhanced cholinergic transmission, which may improve cognitive function. The compound also showed significant neuroprotective activity against H2O2-induced oxidative stress .

Future Directions

The future directions for research on this compound could include further studies on its potential as an anti-Alzheimer agent . This could involve more detailed studies on its mechanism of action, as well as clinical trials to evaluate its safety and efficacy in humans.

properties

IUPAC Name

N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O4/c23-17(13-5-3-7-15-16(13)26-11-10-25-15)19-8-9-22-18(24)12-4-1-2-6-14(12)20-21-22/h1-7H,8-11H2,(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXPWHCSRVYNLLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=CC=C2O1)C(=O)NCCN3C(=O)C4=CC=CC=C4N=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide

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